2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol is an organic compound with a complex structure that includes cyano, ethoxycarbonyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethoxycarbonyl Group: This step involves the reaction of a suitable phenol derivative with ethyl chloroformate in the presence of a base such as pyridine to form the ethoxycarbonyl group.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Formation of the Cyano Group: The cyano group is typically introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and continuous flow reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to form amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles for substitution reactions include amines and thiols.
Major Products
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Amines and other reduced cyano derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and fluorophenyl groups can influence its binding affinity and specificity towards molecular targets, while the ethoxycarbonyl group can affect its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-4-[4-(methoxycarbonyl)-3-fluorophenyl]phenol: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
2-Cyano-4-[4-(ethoxycarbonyl)-3-chlorophenyl]phenol: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of cyano, ethoxycarbonyl, and fluorophenyl groups provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
ethyl 4-(3-cyano-4-hydroxyphenyl)-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c1-2-21-16(20)13-5-3-11(8-14(13)17)10-4-6-15(19)12(7-10)9-18/h3-8,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNYFHPEALABAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684976 |
Source
|
Record name | Ethyl 3'-cyano-3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-94-4 |
Source
|
Record name | Ethyl 3'-cyano-3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.